

Application Notes: Biochemical Assays for Simeprevir Protease Inhibition

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Compound of Interest

Compound Name: Simeprevir sodium

Cat. No.: B610843

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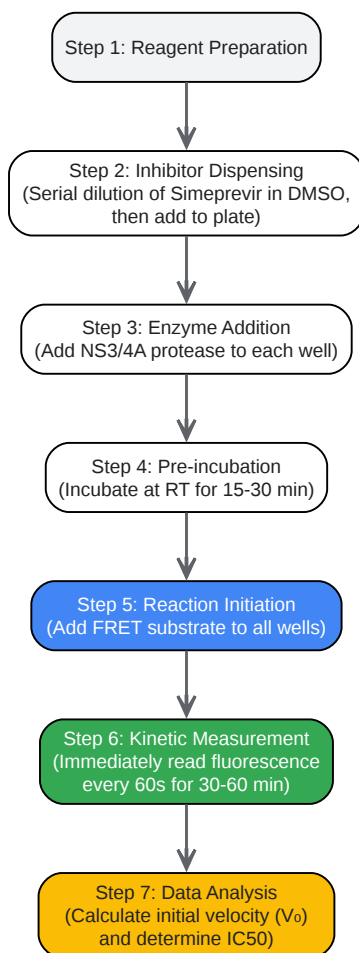
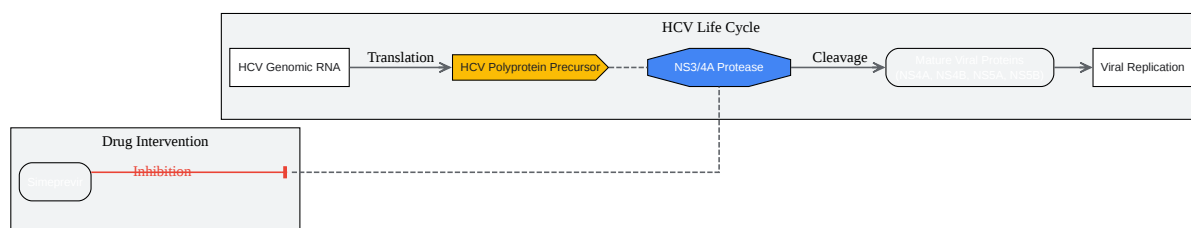
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Introduction

Simeprevir is a potent, direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a specific, competitive, and reversible inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease.[3][4] The NS3/4A protease is a heterodimeric enzyme, composed of the NS3 catalytic subunit and the NS4A cofactor, which is essential for viral replication.[5][6] This enzyme is responsible for cleaving the HCV polyprotein at four specific junctions to produce mature non-structural proteins required for the assembly of the viral replication complex.[5][7][8] By binding to the active site of the protease, simeprevir blocks this polyprotein processing, thereby halting viral maturation and replication.[1] These application notes provide a detailed protocol for a standard biochemical assay to determine the inhibitory activity of simeprevir against the HCV NS3/4A protease.

Mechanism of Action

The HCV genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for the virus to replicate.[5] The viral NS3/4A serine protease performs crucial cleavages at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[7] Simeprevir non-covalently binds to the protease's active site, physically obstructing the substrate and preventing these cleavage events.[3][4] This disruption of the viral life cycle forms the basis of its therapeutic effect.



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